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Compound of Interest

Compound Name: Propofol-d17

Cat. No.: B12044026 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of Propofol-d17, a deuterated isotopologue of the widely used intravenous

anesthetic agent, Propofol. This document is intended to serve as a valuable resource for

researchers, scientists, and professionals involved in drug development, enabling a deeper

understanding of this compound's fundamental characteristics.

Introduction
Propofol-d17 is a stable, non-radioactive, deuterated form of Propofol (2,6-diisopropylphenol)

where seventeen hydrogen atoms have been replaced with deuterium. This isotopic

substitution is a critical tool in pharmacokinetic and metabolic studies, often utilized as an

internal standard for the quantitative analysis of Propofol in biological matrices.[1][2] The kinetic

isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-

hydrogen bond, can lead to altered metabolic pathways and clearance rates, making

deuterated compounds like Propofol-d17 invaluable in drug metabolism research.[3][4][5][6][7]

[8]

Core Physicochemical Properties
Precise experimental determination of all physicochemical properties for Propofol-d17 is not

extensively documented in publicly available literature. The following tables summarize the

available data for Propofol-d17 and provide the corresponding values for non-deuterated
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Propofol for comparative purposes. It is important to note that while the properties are expected

to be similar, they are not identical due to the isotopic substitution.

Table 1: General and Physical Properties
Property Propofol-d17 Propofol (for comparison)

Molecular Formula C₁₂HD₁₇O[1][9][10][11] C₁₂H₁₈O[12]

Molecular Weight 195.38 g/mol [1][9][10][11] 178.27 g/mol [12]

Appearance
Colorless to Light Yellow

Oil[13]
Light-straw-colored liquid[12]

Boiling Point 136 °C[13] 256 °C[12]

Melting Point Not available 18 °C[12][14]

Solubility
Chloroform (Sparingly),

Methanol (Slightly)[13]

Insoluble in water; Soluble in

alcohol and toluene.[15]

CAS Number 1261393-54-7[1][9][10][11][13] 2078-54-8[12]

Table 2: Chemical and Pharmacokinetic-Related
Properties

Property Propofol-d17 Propofol (for comparison)

pKa Not available 11[14]

logP (calculated) 3.8[16] 3.79[12]

Note on the Impact of Deuteration: The substitution of hydrogen with deuterium can subtly

influence physicochemical properties. For instance, the C-D bond is slightly shorter and

stronger than the C-H bond. This can lead to minor differences in molecular volume,

polarizability, and intermolecular interactions, which in turn can affect properties like boiling

point, melting point, and solubility. While comprehensive experimental data for Propofol-d17 is

lacking, it is crucial for researchers to consider these potential variations in their experimental

designs.
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Experimental Protocols
Propofol-d17 is predominantly used as an internal standard in the quantitative analysis of

Propofol in biological samples. The following are detailed methodologies for common analytical

techniques.

Quantification of Propofol in Human Plasma by GC-
MS/MS using Propofol-d17
This protocol describes the extraction and analysis of Propofol from plasma samples.

Sample Preparation:

To 50 µL of plasma, add 10 µL of a 25 µg/mL stock solution of Propofol-d17 (internal

standard).[17]

Add 100 µL of 100 mM KCl to enhance extraction efficiency.[17]

Extract the analytes with 500 µL of heptane.[17]

Vortex the mixture and centrifuge to separate the layers.

Transfer the upper organic phase to an autosampler vial for GC-MS/MS analysis.[17]

GC-MS/MS Conditions:

GC System: Agilent 7890B GC or equivalent.

Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

Inlet Temperature: 280°C.

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.

MS System: Triple quadrupole mass spectrometer.

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Monitoring Mode: Multiple Reaction Monitoring (MRM).

Propofol transition: m/z 178 -> 163.

Propofol-d17 transition: m/z 195 -> 178.

Quantification of Propofol in Human Plasma by LC-
MS/MS using Propofol-d17
This protocol provides a method for the analysis of Propofol using liquid chromatography

coupled with mass spectrometry.

Sample Preparation:

To 100 µL of plasma, add 200 µL of acetonitrile containing 50 ng/mL of Propofol-d17
(internal standard) to precipitate proteins.[18]

Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[18]

LC-MS/MS Conditions:

LC System: Shimadzu Nexera X2 or equivalent.

Column: C18 column (e.g., 2.1 x 50 mm, 3 µm).[18]

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return

to initial conditions.

Flow Rate: 0.4 mL/min.

MS System: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI) in negative mode.

Monitoring Mode: Multiple Reaction Monitoring (MRM).

Propofol transition: m/z 177.2 -> 161.0.[18]

Propofol-d17 transition: m/z 194.2 -> 174.2.[18]

Visualizations
Experimental Workflow for Propofol Quantification
The following diagram illustrates the typical workflow for the quantification of Propofol in a

biological matrix using Propofol-d17 as an internal standard, as detailed in the experimental

protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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